molecular formula C15H11IN2O2 B14622366 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione CAS No. 58559-15-2

5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B14622366
CAS No.: 58559-15-2
M. Wt: 378.16 g/mol
InChI Key: WOPOXMBIOBPEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione: is a heterocyclic compound that features an imidazolidine ring substituted with a phenyl group and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-iodoaniline with phenyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and iodophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to a more saturated form.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions, often in the presence of a catalyst like palladium.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Saturated imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione
  • 5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
  • 5-(4-Fluorophenyl)-5-phenylimidazolidine-2,4-dione

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can influence the compound’s electronic properties and reactivity. This makes the iodine-substituted compound particularly useful in certain chemical reactions and applications where its analogs may not perform as effectively.

Properties

CAS No.

58559-15-2

Molecular Formula

C15H11IN2O2

Molecular Weight

378.16 g/mol

IUPAC Name

5-(4-iodophenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11IN2O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20)

InChI Key

WOPOXMBIOBPEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.